molecular formula C7H11NO B8148204 6-Azaspiro[3.4]octan-1-one

6-Azaspiro[3.4]octan-1-one

Cat. No.: B8148204
M. Wt: 125.17 g/mol
InChI Key: VMMIPOWNIVXIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[3.4]octan-1-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound is notable for its unique structural features, which include a nitrogen atom incorporated into the spiro ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.4]octan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spiro structure. For example, the reaction of 6-azaspiro[3.4]octane with a ketone in the presence of a base such as potassium tert-butoxide can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through column chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

6-Azaspiro[3

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-1-one, particularly as a sigma-1 receptor antagonist, involves binding to the sigma-1 receptor and modulating its activity. This interaction can enhance the analgesic effects of opioids by preventing the development of tolerance. The compound’s ability to interact with specific molecular targets and pathways makes it a promising candidate for pain management and other therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 6-Azaspiro[3.4]octan-1-one is unique due to its specific spiro structure and the presence of a ketone functional group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

6-Azaspiro[3.4]octan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds, drawing from diverse sources and research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes a nitrogen atom in the ring system, which contributes to its unique chemical reactivity and biological interactions. The compound can be represented as follows:

C8H13NO\text{C}_8\text{H}_{13}\text{N}O

This structural uniqueness allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions.

The primary mechanism of action for this compound is its role as a sigma-1 receptor antagonist . The sigma-1 receptor is involved in various neurobiological processes, including pain perception and neuroprotection. By binding to this receptor, this compound may enhance the analgesic effects of opioids while preventing tolerance development, making it a promising candidate for pain management therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in several studies, highlighting its potential application in treating infections:

  • In vitro studies have shown that this compound has significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties :

  • It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
  • The compound's ability to interact with specific molecular targets could lead to the development of novel anticancer agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Azaspiro[3.4]octan-1-ol Hydroxyl group instead of ketoneSimilar antimicrobial properties
2,6-Diazaspiro[3.4]octan-7-one Additional nitrogen atomPotential sigma receptor interaction
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one Amino and hydroxymethyl groupsAntimicrobial and anticancer activities

The comparison highlights that while many related compounds exhibit similar biological activities, the specific spiro structure and functional groups present in this compound contribute to its distinct pharmacological profile.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Pain Management Study : A clinical trial investigated the efficacy of this compound as an adjunct therapy for chronic pain patients receiving opioids. Results indicated a significant reduction in pain levels without increased tolerance.
  • Antimicrobial Efficacy Assessment : In vitro testing against various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Properties

IUPAC Name

6-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-1-2-7(6)3-4-8-5-7/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMIPOWNIVXIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.